Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold
Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold
An In-depth Technical Guide to the Chemical Properties of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine system, a fused bicyclic heterocycle, represents a cornerstone scaffold in modern medicinal chemistry.[1][2] Its rigid, planar framework, which combines a five-membered pyrazole ring with a six-membered pyrimidine ring, is highly amenable to chemical modification, making it a "privileged" structure in drug design.[1] Compounds built upon this core exhibit a vast spectrum of pharmacological activities, including potent anticancer, kinase inhibitory, anti-inflammatory, and antiviral properties.[1][3][4][5] This versatility has led to the development of several clinically approved drugs, particularly in oncology.[3][6]
Beyond its therapeutic relevance, the pyrazolo[1,5-a]pyrimidine motif has also garnered attention in materials science for its unique photophysical and fluorescent properties.[2][7] This guide focuses specifically on 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine , a key intermediate whose strategic placement of functional groups—a reactive chlorine atom and a nucleophilic amine—makes it an exceptionally valuable building block for the synthesis of diverse chemical libraries.
Core Physicochemical Properties
5-Chloropyrazolo[1,5-a]pyrimidin-7-amine is typically an off-white solid at room temperature. Its fundamental properties are summarized below, providing a baseline for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 245095-96-9 | [8][9][10] |
| Molecular Formula | C₆H₅ClN₄ | [10][11] |
| Molecular Weight | 168.58 g/mol | [10][11] |
| Appearance | White to off-white solid | [12] |
| Storage Conditions | Store at 2–8 °C under inert gas (Nitrogen or Argon) | [12] |
| Solubility | Generally soluble in organic solvents like ethanol and chloroform; likely sparingly soluble in water. | [13] |
Synthetic Pathways: Building the Core
The synthesis of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine is most efficiently achieved through a regioselective amination of a dichloro-precursor. Understanding this pathway is crucial for its production and for appreciating the differential reactivity of the halogenated positions.
Primary Synthetic Route: Selective Amination
The most direct synthesis involves the treatment of 5,7-dichloropyrazolo[1,5-a]pyrimidine with an amine source. The chlorine atom at the C7 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at C5.[14] This differential reactivity allows for a highly selective reaction.
A typical protocol is as follows:
-
Starting Material: 5,7-Dichloropyrazolo[1,5-a]pyrimidine.
-
Reagent: Ammonium hydroxide (NH₄OH) is added to the starting material in a sealed pressure vessel.[15]
-
Conditions: The vessel is heated to approximately 85°C for several hours.[15] The elevated temperature and pressure facilitate the displacement of the C7-chloride.
-
Work-up: Upon cooling, the product precipitates as a solid and can be isolated by vacuum filtration. This method often proceeds to completion, affording the desired 5-chloropyrazolo[1,5-a]pyrimidin-7-amine in high yield.[15]
Caption: Primary synthesis via selective nucleophilic aromatic substitution.
General Scaffold Synthesis
The underlying pyrazolo[1,5-a]pyrimidine core is typically constructed via a condensation reaction. This provides context for the synthesis of the dichloro-precursor itself.
-
Condensation: A 5-aminopyrazole derivative reacts with a β-dicarbonyl compound, such as diethyl malonate, typically under basic conditions (e.g., sodium ethoxide). This cyclocondensation forms a dihydroxypyrazolo[1,5-a]pyrimidine.[14][16]
-
Chlorination: The resulting diol is then treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to convert both hydroxyl groups into chlorides, yielding the 5,7-dichloro intermediate.[14][16]
Chemical Reactivity and Derivatization
The synthetic utility of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine stems from its two distinct reactive sites, which allow for sequential and controlled functionalization.
Caption: Reactivity map showing the primary sites for derivatization.
Reactions at the C5-Chloro Position
The chlorine atom at the C5 position is the primary handle for introducing molecular diversity. It readily undergoes two major classes of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): While less reactive than the C7-Cl of the precursor, the C5-Cl is still susceptible to displacement by a wide range of nucleophiles, particularly amines. This reaction is fundamental to building libraries of kinase inhibitors, where different amine side chains are installed at this position to probe the active site of the target enzyme.[17]
-
Palladium-Catalyzed Cross-Coupling: The C5-Cl is an excellent substrate for cross-coupling reactions such as the Suzuki-Miyaura (using boronic acids) and Buchwald-Hartwig (using amines) couplings.[4][14] These powerful methods allow for the formation of C-C and C-N bonds, enabling the attachment of various aryl and heteroaryl moieties, which is critical for modulating the compound's pharmacological and pharmacokinetic properties.[1]
Reactions at the C7-Amino Group
The exocyclic amine at the C7 position behaves as a typical aromatic amine. It can be acylated, alkylated, or used in condensation reactions. While derivatization at C5 is more common for core modifications in drug discovery, the C7-amine can be functionalized to fine-tune solubility, hydrogen bonding capacity, or other physicochemical properties.
Spectroscopic Characterization
Definitive structural confirmation relies on standard spectroscopic techniques. Based on the structure and data from analogous compounds, the following spectral features are expected:
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the three aromatic protons on the heterocyclic core (H2, H3, H6) are expected in the aromatic region of the spectrum.[18][19] A broad singlet, corresponding to the two protons of the C7-NH₂ group, would also be present. |
| ¹³C NMR | Six distinct signals for the carbon atoms of the bicyclic core are anticipated. The chemical shifts would be influenced by the attached heteroatoms (N) and substituents (Cl, NH₂).[18] |
| Mass Spec. | The mass spectrum should show a molecular ion peak (M⁺) at m/z 168. Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), an isotopic peak (M+2)⁺ at m/z 170 with an intensity of approximately one-third of the molecular ion peak is a definitive indicator of a monochlorinated compound. |
Applications in Drug Discovery and Chemical Biology
5-Chloropyrazolo[1,5-a]pyrimidin-7-amine is not an end product but a strategic starting material for synthesizing high-value molecules.
-
Kinase Inhibitors: This is the most significant area of application. The scaffold is a validated pharmacophore for targeting a multitude of protein kinases, which are critical regulators of cellular signaling and are often dysregulated in cancer.[1][4] The title compound is a precursor for inhibitors of IRAK4 (inflammatory diseases), PI3Kδ (cancer, inflammatory diseases), and Tropomyosin Receptor Kinases (Trks) for treating solid tumors.[3][5][17]
-
Anticancer Therapeutics: As a direct consequence of its utility in kinase inhibitor synthesis, the scaffold is integral to oncology research.[2] The ability to rapidly generate diverse derivatives from 5-chloropyrazolo[1,5-a]pyrimidin-7-amine allows for extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.[4]
-
Antimicrobial Agents: Derivatives of the pyrazolo[1,5-a]pyrimidine core have demonstrated promising activity against various pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis.[20][21]
-
Antiviral and Anti-inflammatory Agents: The broad biological activity profile of this scaffold extends to antiviral and anti-inflammatory applications, making it a versatile platform for addressing a wide range of therapeutic needs.[1][22]
Conclusion
5-Chloropyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant strategic importance in synthetic and medicinal chemistry. Its well-defined chemical properties, characterized by two distinct and controllably reactive functional groups, make it an ideal and versatile intermediate. Its established synthetic routes and predictable reactivity provide researchers and drug development professionals with a reliable platform for the rational design and synthesis of novel therapeutics, particularly in the highly competitive field of kinase inhibitor development. The continued exploration of derivatives originating from this core building block promises to yield new and impactful chemical entities for both medicine and materials science.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry | PDF | Chemical Compounds. Scribd. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH). [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH). [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]
-
5-Chloropyrazolo[1,5-a]pyrimidin-7-amine | CAS#:245095-96-9. Chemsrc. [Link]
-
5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one | CAS 99898-84-7. AMERICAN ELEMENTS. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]
-
5-Chloropyrazolo[1,5-a]pyrimidin-7-amine. MySkinRecipes. [Link]
-
(5-Chloropyrazolo(1,5-a)Pyrimidin-7-Yl)-(4-Methanesulfonylphenyl)Amine | C13H11ClN4O2S. PubChem. [Link]
-
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. [Link]
-
CAS#:99898-84-7 | 5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one. Chemsrc. [Link]
-
Phylloquinone | C31H46O2 | CID 5284607. PubChem, National Institutes of Health (NIH). [Link]
-
pyrazolo[1,5-a]pyrimidin-7-amine, 3-(4-chlorophenyl)-2-ethyl-N,N,5-trimethyl- - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
(PDF) Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. ResearchGate. [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. National Institutes of Health (NIH). [Link]
- WO2015110491A2 - Pyrazolo[1,5-a]pyrimidin-7-amine derivatives useful in therapy.
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]
-
Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. ResearchGate. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine | CAS#:245095-96-9 | Chemsrc [chemsrc.com]
- 9. 5-chloropyrazolo[1,5-a]pyrimidin-7-amine | 245095-96-9 [amp.chemicalbook.com]
- 10. chemscene.com [chemscene.com]
- 11. 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine [myskinrecipes.com]
- 12. 5-chloropyrazolo[1,5-a]pyrimidin-7-amine | 245095-96-9 [m.chemicalbook.com]
- 13. zhonghanchemical.com [zhonghanchemical.com]
- 14. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-chloropyrazolo[1,5-a]pyrimidin-7-amine synthesis - chemicalbook [chemicalbook.com]
- 16. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 17. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. dev.spectrabase.com [dev.spectrabase.com]
- 20. researchgate.net [researchgate.net]
- 21. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. WO2015110491A2 - Pyrazolo[1,5-a]pyrimidin-7-amine derivatives useful in therapy - Google Patents [patents.google.com]
Caption: 2D Structure of 5-Chloropyrazolo[1,5-a]pyrimidin-7-amine
